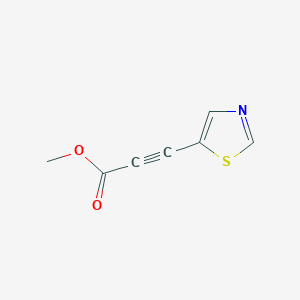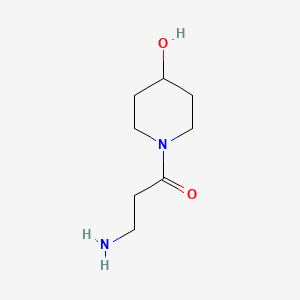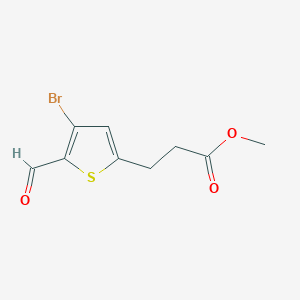
Benzoic acid, 2,3-dimethoxy-6-methyl-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,3-dimethoxy-6-methylbenzoate is an organic compound with the molecular formula C12H16O4 It is an ester derivative of benzoic acid, characterized by the presence of two methoxy groups and a methyl group on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2,3-dimethoxy-6-methylbenzoate can be synthesized through the esterification of 2,3-dimethoxy-6-methylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and ethanol mixture with a catalytic amount of sulfuric acid or hydrochloric acid to facilitate the formation of the ester .
Industrial Production Methods
In an industrial setting, the production of ethyl 2,3-dimethoxy-6-methylbenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Ethyl 2,3-dimethoxy-6-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: 2,3-dimethoxy-6-methylbenzoic acid or quinones.
Reduction: 2,3-dimethoxy-6-methylbenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学的研究の応用
Ethyl 2,3-dimethoxy-6-methylbenzoate has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and as a model compound for understanding metabolic pathways.
Medicine: Research explores its potential as an intermediate in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of fragrances, flavors, and as an intermediate in the manufacture of agrochemicals.
作用機序
The mechanism of action of ethyl 2,3-dimethoxy-6-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and ester groups play a crucial role in its binding affinity and reactivity. The pathways involved may include ester hydrolysis, leading to the release of the active benzoic acid derivative, which can then interact with biological targets.
類似化合物との比較
Ethyl 2,3-dimethoxy-6-methylbenzoate can be compared with other similar compounds, such as:
Ethyl 2,6-dimethoxybenzoate: Lacks the methyl group at the 6-position, leading to different reactivity and applications.
Methyl 2,3-dimethoxybenzoate: Has a methyl ester group instead of an ethyl ester, affecting its physical properties and reactivity.
Ethyl 2,3-dimethoxybenzoate: Lacks the methyl group, which can influence its biological activity and chemical behavior.
The uniqueness of ethyl 2,3-dimethoxy-6-methylbenzoate lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in various fields.
特性
CAS番号 |
144192-17-6 |
|---|---|
分子式 |
C12H16O4 |
分子量 |
224.25 g/mol |
IUPAC名 |
ethyl 2,3-dimethoxy-6-methylbenzoate |
InChI |
InChI=1S/C12H16O4/c1-5-16-12(13)10-8(2)6-7-9(14-3)11(10)15-4/h6-7H,5H2,1-4H3 |
InChIキー |
BPHMRGHPFDJBDL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=CC(=C1OC)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-Amino-4-[([1,1'-biphenyl]-4-yl)amino]anthracene-9,10-dione](/img/structure/B13149763.png)
![{5'-[3,5-Bis(diphenylamino)phenyl][2,2'-bithiophen]-5-yl}boronic acid](/img/structure/B13149775.png)



